Product packaging for N-ethylsulfamide(Cat. No.:CAS No. 147962-42-3)

N-ethylsulfamide

Cat. No.: B106484
CAS No.: 147962-42-3
M. Wt: 124.17 g/mol
InChI Key: OIGRHMGALPXFHI-UHFFFAOYSA-N
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Description

N-Ethylsulfamide is a research chemical of significant interest in medicinal chemistry and biochemistry, primarily for its role as an enzyme inhibitor. Sulfonamide functional groups are known to be potent inhibitors of various enzymes. For instance, they are well-established as inhibitors of carbonic anhydrase (CA), a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide and is a target for conditions like glaucoma, epilepsy, and cancer . The inhibitory effect often stems from the direct interaction of the sulfonamide group with the zinc ion in the enzyme's active site, disrupting its normal function . Furthermore, the foundational sulfonamide antibiotic, Sulfanilamide, demonstrates the broader potential of this class by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase, which is essential for folate synthesis . The "N-ethyl" modification in sulfonamides is a common structural feature used in chemical probes and pharmaceutical intermediates to modulate the compound's properties and interaction with biological targets . Researchers can utilize this compound to explore novel therapeutic pathways, study enzyme kinetics, and develop structure-activity relationship (SAR) models. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H8N2O2S B106484 N-ethylsulfamide CAS No. 147962-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(sulfamoylamino)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2O2S/c1-2-4-7(3,5)6/h4H,2H2,1H3,(H2,3,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGRHMGALPXFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147962-42-3
Record name (ethylsulfamoyl)amine
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Advanced Synthetic Methodologies for N Ethylsulfamide and Its Derivatives

Pioneering Synthetic Pathways for N-Ethylsulfamide Scaffold Construction

The fundamental construction of the this compound scaffold relies on key bond-forming reactions that have been refined over time for improved efficiency and substrate scope.

Nucleophilic Substitution Approaches Utilizing Sulfamoyl-Chloride and N-Sulfamoyloxazolidinone Precursors

A primary and widely utilized method for synthesizing N-substituted sulfamides is the nucleophilic substitution reaction. This approach typically involves the reaction of a sulfamoyl chloride with an amine. For the synthesis of this compound derivatives, this involves reacting a suitable sulfamoyl chloride with ethylamine (B1201723). ontosight.ai The nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfamoyl chloride and displacing the chloride leaving group. chemguide.co.uk This reaction is often performed in the presence of a base to neutralize the hydrogen chloride byproduct. chemguide.co.uk

Alternatively, N-sulfamoyloxazolidinones have been established as effective precursors for the synthesis of unsymmetrically substituted sulfamides. researchgate.net These reagents can react with nucleophiles like ethylamine to form the desired this compound derivative. googleapis.com This method offers an alternative to the sometimes harsh conditions required for reactions with sulfamoyl chlorides. researchgate.net

PrecursorNucleophileKey ConditionsProduct Type
Sulfamoyl ChlorideEthylamineBase (e.g., pyridine (B92270), Et3N), Aprotic SolventThis compound derivative
N-SulfamoyloxazolidinoneEthylamineControlled reaction conditionsThis compound derivative

Base-Induced Cyclization Techniques for Variously Substituted Sulfamides

Acyclic, appropriately substituted sulfamides can serve as precursors to complex heterocyclic structures through base-induced cyclization. researchgate.net This strategy has been successfully extended from aliphatic to aromatic sulfamides to generate cyclic sulfamide (B24259) derivatives, such as 1,2,5-thiadiazolidin-3-one 1,1-dioxides. researchgate.net The process involves an intramolecular nucleophilic attack, facilitated by a base, where a carbanion or another nucleophilic center within the molecule attacks the sulfamide moiety to form a ring. This technique allows for the creation of diverse, rigid scaffolds from flexible acyclic precursors. More advanced strategies, such as visible-light-induced cascade cyclizations, have also been developed to synthesize complex N,S-containing polycyclic compounds in a single operation. rsc.org

Development of Stereoselective Synthesis Strategies for this compound Analogs

The development of stereoselective methods is crucial for producing chiral analogs of this compound for various applications. A significant strategy involves the diastereoselective nucleophilic addition to chiral sulfinimines. For instance, the addition of fluorinated sulfone reagents to chiral α-amino N-tert-butanesulfinimines has been shown to produce chiral vicinal ethylenediamine (B42938) derivatives with excellent diastereoselectivity (dr >99:1). cas.cn Following the addition, reductive desulfonylation can yield the final chiral product. cas.cn This approach demonstrates how a sulfonyl group can be instrumental in directing stereochemistry before being removed.

Another efficient method is the stereoselective aminobromination of alkylidenecyclopropanes using a sulfonamide (e.g., p-toluenesulfonamide) and a bromine source like N-bromosuccinimide (NBS). organic-chemistry.org This reaction proceeds with high stereoselectivity to yield γ-bromohomoallylic sulfonamides, which are versatile building blocks for further synthesis. organic-chemistry.org These strategies highlight the sophisticated control that can be achieved in constructing stereochemically defined sulfamide-containing molecules. uio.nopolimi.it

Modular Synthesis and Functionalization of this compound Derivatives

The this compound group can be incorporated into larger, more complex molecules using modular synthetic schemes, allowing for systematic structural modifications and the exploration of structure-activity relationships.

Integration of this compound Moieties into Complex Heterocyclic Systems

The this compound moiety can be effectively integrated into diverse heterocyclic systems. A modular synthetic route can be employed where a core structure is built sequentially. For example, an anthranilic acid can first be coupled with a sulfonyl chloride to form a sulfonamide, which is then coupled with an amine to produce a 2-(sulfonamido)-N-benzamide scaffold. nih.gov This intermediate can then undergo cyclization to form various five-membered ring systems, including benzimidazoles, triazoles, and oxadiazoles. nih.gov

This modularity is also evident in the synthesis of complex biomolecule analogs. For instance, N-arylsulfonamide adenosine (B11128) analogues featuring an N-ethylsulfone or N-ethylthioether linker have been synthesized, demonstrating the incorporation of the N-ethylsulfonamide framework into intricate structures. rsc.org The synthesis of such compounds often involves a multi-step process, starting with the formation of the key sulfonamide bond followed by further functionalization and elaboration of the heterocyclic core. rsc.org

Starting MaterialReaction SequenceHeterocyclic Product
Anthranilic Acid1. Coupling with sulfonyl chloride 2. Amide coupling 3. CyclizationBenzimidazole, Triazole, Oxadiazole nih.gov
Adenosine derivative1. Introduction of ethyl linker 2. SulfonamidationN-arylsulfonamide adenosine analogue rsc.org

Sulfonamidation Reactions and Their Synthetic Utility

Sulfonamidation, the formation of a sulfonamide bond, is a cornerstone reaction for synthesizing this compound and its derivatives. chemrevlett.com Traditional methods often rely on the coupling of sulfonyl chlorides with amines. organic-chemistry.org However, significant progress has been made in developing more advanced and atom-economical sulfonamidation reactions.

One powerful strategy is the directed ortho metalation (DoM), where a directing group facilitates the deprotonation of an adjacent aromatic C-H bond, followed by reaction with an electrophile. acs.org The N-cumylsulfonamide group has been used as an effective directed metalation group to prepare a variety of 2-substituted arylsulfonamides, which can subsequently be converted to other derivatives like N-ethylsulfonamides. acs.org

More recently, cross-dehydrogenative coupling (CDC) reactions have emerged as a highly efficient method for forming C-N bonds. chemrevlett.com These reactions couple a C-H bond and an N-H bond directly, often using a catalyst such as copper(II) acetate (B1210297). This approach has been used for the direct sulfonamidation of heteroaromatic C-H bonds, providing a streamlined route to N-(hetero)aryl sulfonamides with high efficiency and minimal waste. chemrevlett.com

Green Chemistry Approaches in this compound Synthesis (e.g., Heteropolyacid Catalysis)

Green chemistry principles, which advocate for the reduction or elimination of hazardous substances, are increasingly being integrated into synthetic organic chemistry. wikipedia.org In the context of this compound synthesis, these principles manifest in the use of environmentally benign catalysts and solvent-free reaction conditions. mlsu.ac.in

Heteropolyacids (HPAs) have emerged as highly effective and reusable catalysts for various organic transformations, including the synthesis of N-alkylsulfonamides. asianpubs.orgsciopen.com These compounds are strong Brønsted acids and can be used in catalytic amounts, offering a greener alternative to stoichiometric reagents. mdpi.com A prominent application of HPAs is in the aza-Michael addition of sulfonamides to electrophilic alkenes, a 100% atom-economical method for forming C-N bonds. wikipedia.orgasianpubs.org

One notable example is the use of Keggin-type heteropolyacids, such as H₃PW₁₂O₄₀, to catalyze the addition of benzene (B151609) sulfonamide to ethyl acrylate (B77674) under solvent-free conditions. asianpubs.orgresearchgate.net This reaction proceeds with high efficiency and selectivity, affording the corresponding N-alkylsulfonamide in excellent yields. asianpubs.org While this specific example does not produce this compound directly, the principle can be extended to the synthesis of this compound by reacting sulfamide with an appropriate ethyl-containing electrophile in the presence of an HPA catalyst.

The key advantages of using heteropolyacid catalysts in this context include:

High Catalytic Activity: Small catalyst loadings (e.g., 1.7 mol%) are sufficient to achieve high product yields. asianpubs.org

Reusability: The catalyst can be easily recovered and reused multiple times without a significant loss in activity, which reduces waste and cost. asianpubs.org

Solvent-Free Conditions: The ability to conduct reactions without a solvent minimizes the environmental impact associated with volatile organic compounds (VOCs). asianpubs.org

Compliance with Green Chemistry: The methodology aligns with several green chemistry principles, including catalysis and atom economy. wikipedia.orgasianpubs.org

The table below summarizes the performance of different heteropolyacid catalysts in the aza-Michael addition of benzene sulfonamide to ethyl acrylate, a model reaction illustrating a green approach to N-alkylsulfonamide synthesis. asianpubs.org

CatalystYield (%)
H₃PW₁₂O₄₀93
H₄SiW₁₂O₄₀85
H₃PMo₁₂O₄₀88
No Catalyst<5
Reaction conditions: Benzene sulfonamide (2 mmol), ethyl acrylate (2.2 mmol), catalyst (1.7 mol %), 60 °C, solvent-free. asianpubs.org

Emerging Synthetic Technologies and Future Directions in this compound Synthesis

The field of synthetic chemistry is continually evolving, with new technologies offering unprecedented control over reaction parameters, leading to enhanced efficiency, safety, and scalability.

Photoredox and Electrosynthesis Applications in Sulfamide Chemistry

Photoredox catalysis and electrosynthesis have emerged as powerful tools in modern organic synthesis, enabling the formation of chemical bonds under mild conditions by leveraging single-electron transfer (SET) processes. nih.govnih.gov These methods offer alternative activation pathways that can bypass the limitations of traditional thermal reactions.

Photoredox Catalysis utilizes visible light to excite a photocatalyst, which can then mediate redox reactions to generate reactive radical intermediates. rsc.orgsigmaaldrich.com This strategy has been applied to the synthesis of sulfonamides through various pathways, including the coupling of amines and sulfonyl chlorides. acs.org For instance, metal-free photoredox catalysis has been employed for the C-H sulfonamidation of pyrroles. rsc.org While specific applications to this compound are not extensively documented, the general principles suggest that photoredox methods could be developed for its synthesis, potentially through the light-mediated reaction of a suitable sulfur dioxide source, ethylamine, and a radical precursor. Recent advances have focused on one-pot syntheses of sulfonamides from unactivated acids and amines via photodecarboxylation, highlighting the expanding scope of this technology. domainex.co.uk

Electrosynthesis employs an electric current to drive chemical reactions, offering a reagent-free method for oxidation and reduction. osi.lvwikipedia.org This technique is inherently green as it uses electrons as a "traceless" reagent. osi.lv The electrochemical synthesis of sulfonamides has been demonstrated through the oxidative coupling of thiols and amines. noelresearchgroup.com In a typical setup, the reaction is carried out in an electrochemical cell with two electrodes, and the desired transformation is achieved by controlling the applied potential. wikipedia.org

A notable development is the electrochemical synthesis of sulfonamides directly from (hetero)arenes, SO₂, and amines, which avoids the need for pre-functionalized starting materials. nih.gov This approach could potentially be adapted for this compound synthesis by using an appropriate ethyl-containing starting material. The mechanism often involves the anodic generation of radical cations, which then react with the other components. nih.govbeilstein-journals.org

The table below presents a comparison of batch versus flow electrosynthesis for the coupling of thiols and amines to form sulfonamides, demonstrating the advantages of continuous processing in electrochemical reactions. noelresearchgroup.com

MethodReaction TimeSupporting Electrolyte (mol%)Yield
Batch24 h100Lower
Flow5 min10Higher
General comparison from a study on electrochemical sulfonamide synthesis. noelresearchgroup.com

The continued development of these emerging technologies holds significant promise for the future of this compound synthesis, paving the way for more sustainable, efficient, and scalable manufacturing processes.

Reaction Mechanisms and Reactivity Studies of N Ethylsulfamide

Mechanistic Investigations of N-Ethylsulfamide Transformations

The transformation of this compound is primarily governed by the chemical properties of the sulfonamide functional group. This includes the nucleophilicity of the nitrogen atom and the stability of the sulfur-nitrogen bond under different reaction conditions.

The sulfonamide nitrogen in this compound can act as a nucleophile, participating in reactions where it attacks an electrophilic center. The general mechanism for nucleophilic substitution involves the attack of an electron-rich nucleophile on an electron-deficient substrate, leading to the displacement of a leaving group. wikipedia.org These reactions can proceed through two primary mechanisms: SN1 and SN2. savemyexams.comucalgary.ca

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism where the rate-determining step is the formation of a carbocation intermediate. ucalgary.ca It is more common for tertiary halogenoalkanes. savemyexams.com

SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks as the leaving group departs. ucalgary.ca This pathway is typical for primary halogenoalkanes. savemyexams.com

While water is a weak nucleophile, its reaction with primary halogenoalkanes is slow, even with heating. chemguide.co.uk The nucleophilicity of the sulfonamide nitrogen in this compound allows it to participate in addition reactions. For instance, in a reaction analogous to the behavior of other sulfonamides, N-ethylsulfonamide could act as a nitrogen source in the aminohalogenation of α,β-unsaturated ketones. A study on N-ethyl-p-toluenesulfonamide, a closely related compound, demonstrated that in the presence of N-bromosuccinimide (NBS) and a nickel acetate (B1210297) catalyst, it can add across the double bond of chalcones to form vicinal haloamino ketone derivatives. The N-alkyl group on the sulfonamide was found to contribute to high regio- and stereoselectivity.

Table 1: Nucleophilic Addition of a Sulfonamide Derivative to Chalcones

ReactantsCatalystProduct TypeKey OutcomeReference
N-ethyl-p-toluenesulfonamide, NBS, α,β-unsaturated ketoneNi(OAc)₂α-(N-alkyl-N-p-toluenesulfonyl)-β-bromo-ketoneExcellent regio- and stereoselectivity

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-nitrogen bonds, and sulfonamides are a known class of coupling partners in these transformations. nih.govresearchgate.netrsc.org These reactions, such as the Buchwald-Hartwig amination, allow for the synthesis of N-aryl sulfonamides from aryl halides.

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.

Transmetalation/Amine Coordination and Deprotonation: The sulfonamide coordinates to the palladium(II) complex, followed by deprotonation with a base to form a palladium-amido complex.

Reductive Elimination: The final step involves the formation of the C-N bond and the regeneration of the palladium(0) catalyst.

While specific studies focusing exclusively on this compound are not prevalent, the general mechanism for sulfonamide coupling suggests its viability as a substrate. nih.gov For example, 2-(trimethylsilyl)ethanesulfonamide (B144012) (SES-NH2) has been used as an ammonia (B1221849) surrogate in the palladium-catalyzed amination of aryl bromides and chlorides. researchgate.net This indicates that sulfonamides can serve as effective nucleophiles in these coupling reactions. Similarly, palladium-catalyzed coupling reactions have been developed for N-sulfonylhydrazones, which proceed through the formation of metal carbenes, migratory insertion, and β-hydride elimination. organic-chemistry.org

Table 2: General Steps in Palladium-Catalyzed C-N Coupling

StepDescriptionChange in Palladium Oxidation State
Oxidative AdditionPd(0) inserts into the aryl-halide bond.0 → +2
Amine Coordination/DeprotonationThe sulfonamide binds to the Pd(II) center and is deprotonated.No Change
Reductive EliminationThe C-N bond is formed, and the product is released.+2 → 0

The reaction of this compound with azo and diazo compounds is not extensively documented. However, the general reactivity of these species provides a framework for predicting potential interactions. Diazonium salts, formed from the reaction of primary aromatic amines with nitrous acid, are highly versatile intermediates. masterorganicchemistry.comdoubtnut.comegyankosh.ac.in They are weak electrophiles and can undergo coupling reactions with activated aromatic compounds like phenols and anilines to form brightly colored azo compounds. libretexts.orgchemguide.co.ukviu.ca

The coupling reaction is an electrophilic aromatic substitution where the diazonium ion is the electrophile. libretexts.org For the reaction to occur with a compound like this compound, the sulfamide (B24259) or its aromatic substituent would need to be sufficiently activated to be attacked by the diazonium salt.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing a wide variety of functional groups. youtube.com LiAlH₄ is known to reduce amides to amines. masterorganicchemistry.comlibretexts.orgadichemistry.com The mechanism for amide reduction involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of the oxygen atom (coordinated to an aluminum species) to form an iminium ion intermediate. A second hydride attack on the iminium ion yields the amine. adichemistry.com

Given this reactivity, it is plausible that the sulfonamide group in this compound could be reduced by a strong reducing agent. The reduction of a sulfonamide would likely proceed via cleavage of the sulfur-nitrogen bond. The specific products would depend on the reaction conditions and which bond (S-N or C-S) is cleaved. For example, the reduction of amides and nitriles with LiAlH₄ yields the corresponding amines. masterorganicchemistry.com It is conceivable that the reduction of this compound could lead to the formation of ethylamine (B1201723) and a reduced sulfur species.

Table 3: Functional Groups Reduced by LiAlH₄

Functional GroupProductReference
AldehydePrimary Alcohol masterorganicchemistry.com
KetoneSecondary Alcohol masterorganicchemistry.com
Carboxylic AcidPrimary Alcohol libretexts.org
EsterPrimary Alcohol masterorganicchemistry.com
AmideAmine adichemistry.com
NitrilePrimary Amine masterorganicchemistry.com
EpoxideAlcohol youtube.com

Catalytic Roles and Underlying Mechanisms in this compound-Mediated Processes

Currently, there is limited direct evidence in the scientific literature to suggest that this compound itself acts as a catalyst in chemical reactions. However, molecules containing sulfonamide moieties can act as ligands for metal catalysts, thereby influencing the outcome of a reaction. nih.gov

A catalytic cycle is a multistep reaction mechanism that involves a catalyst which is regenerated after each cycle. researchgate.netnih.gov These cycles typically involve steps such as substrate binding, chemical transformation (e.g., insertion, elimination), and product release, which restores the catalyst to its original state. researchgate.net

While no specific catalytic cycles involving this compound as the primary catalyst have been elucidated, it could potentially participate as a component in a larger catalytic system. For example, if used as a ligand, the sulfonamide group could coordinate to a metal center and modulate its electronic and steric properties, thereby influencing the efficiency and selectivity of the catalyzed reaction. The investigation of such roles remains an area for future research.

Transition State Analysis for this compound Chemical Reactions

A transition state is a transient, high-energy configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The analysis of this state is crucial for understanding reaction barriers and mechanisms. However, specific computational or experimental data detailing the transition state analysis for reactions involving this compound, such as its formation, hydrolysis, or substitution reactions, is not available in the reviewed literature. General principles of transition state theory are well-established for studying reaction mechanisms, but their direct application to this compound has not been reported. u-szeged.hunih.gov

Advanced Spectroscopic and Computational Approaches for Mechanism Elucidation

Advanced techniques are fundamental to providing a microscopic view of a chemical reaction, revealing the fleeting intermediates and energy landscapes that govern the transformation.

In Situ Spectroscopic Monitoring of Reaction Intermediates

In situ spectroscopy involves monitoring a chemical reaction as it happens, allowing for the direct observation of transient intermediates. Techniques like real-time Fourier-transform infrared (FTIR) or nuclear magnetic resonance (NMR) spectroscopy can track the concentration changes of reactants, intermediates, and products. There are no documented studies in the provided sources that apply these in situ methods to monitor reaction intermediates specifically for this compound. While one source provides spectroscopic data for a more complex derivative, N-tert-Butoxycarbonyl-N'-(4-chloro-hex-1-yl)-N-ethylsulfamide, it pertains to product characterization rather than the in situ monitoring of reaction intermediates. rsc.org

Computational Reaction Dynamics and Kinetic Modeling

Computational chemistry provides powerful tools for simulating reaction dynamics and modeling kinetics. u-szeged.huarxiv.orgnih.gov These methods can map potential energy surfaces, calculate reaction rate constants, and predict the behavior of molecules during a reaction. tamu.eduarxiv.org Kinetic modeling translates these molecular events into macroscopic rate laws that describe how reaction rates depend on factors like concentration and temperature. nih.govmdpi.comscielo.br

Despite the power of these computational tools, specific studies applying them to elucidate the reaction dynamics or to develop detailed kinetic models for this compound are not found in the available research. The existing literature discusses these computational methods in a general context or applies them to other chemical systems. nih.govcecam.org

Structure Activity Relationship Sar and Structural Biology of N Ethylsulfamide Derivatives

Elucidating Key Structural Determinants for Biological Activity

The biological activity of N-ethylsulfamide derivatives, like other sulfonamides, is profoundly influenced by their molecular structure. The intricate relationship between the compound's architecture and its pharmacological effect is governed by factors such as the nature of substituents, the compound's preferred three-dimensional shape, and the specific role of the N-ethyl group.

The sulfonamide scaffold is a versatile platform in medicinal chemistry, and its biological activity can be finely tuned by altering the substituents attached to it. openaccesspub.orgyoutube.com The nature, position, and electronic properties of these substituents dictate the molecule's interaction with its biological target.

Research into various sulfonamide-containing compounds has revealed several key principles. For instance, in the development of antagonists for the endothelin-A (ETA) receptor, specific structural features on a naphthalenesulfonamide core were found to be crucial for activity. nih.gov These included a 1,5-substitution pattern on the naphthalene (B1677914) ring and an amine group, preferably with alkyl substituents, at the 5-position. nih.gov Similarly, in the design of antibacterial agents, the replacement of aromatic rings with heterocyclic systems, such as a 5-chloro-2-thienyl group, has been shown to yield highly potent compounds. openaccesspub.org Methylation of aromatic linkers has also been identified as an advantageous modification in certain contexts. openaccesspub.org

The electronic properties of substituents play a significant role. In the development of aryldisulfonamides, replacing a methyl group with an electron-donating methoxy (B1213986) group on the aryl ring led to a moderate increase in antibacterial activity. These findings underscore how strategic modification of substituents on the core scaffold is a critical tool for optimizing the potency and selectivity of sulfonamide-based therapeutic agents.

Scaffold/Target ClassSubstituent/ModificationEffect on Biological ActivitySource
Naphthalenesulfonamide (ETA Receptor Antagonist)Alkyl substituents on 5-position aminePreferred for activity nih.gov
Antibacterial Sulfonamides5-Chloro-2-thienyl heterocyclic ringPotent activity (MIC: 2 μg/ml) openaccesspub.org
Antibacterial SulfonamidesMethylation of aromatic linkerAdvantageous for activity openaccesspub.org
Aryldisulfonamides (Antibacterial)Electron-donating methoxy group (vs. methyl)Moderate increase in activity

The biological function of a molecule is not only determined by its chemical formula but also by its three-dimensional shape and flexibility. For sulfonamide derivatives, conformational effects play a pivotal role in their biological activity. researchgate.net The ability of a molecule to adopt a specific conformation to fit into a receptor's binding site is a major determinant of its efficacy. researchgate.net

Studies on benzenesulfonamides using rotational spectroscopy have identified stable conformers based on the orientation of the sulfonamide's amino group relative to the plane of the benzene (B151609) ring. nih.gov These analyses revealed that the S–N bond is often nearly perpendicular to the benzene ring, with different rotational positions (eclipsing or staggering the SO2 group) representing distinct energy minima. nih.gov

Crucially, the conformation of a sulfonamide derivative when it is unbound in solution can be different from its "bioactive" conformation when bound to a biological target. nih.gov The transition from the ground-state conformation to the bioactive one requires an energy input, and molecules that can more easily adopt this non-planar, bioactive shape often exhibit higher potency. researchgate.net This conformational energy penalty is a key consideration in structure-based drug design. The geometrical structure, influenced by intramolecular hydrogen bonds and the flexibility of substituent chains, ultimately dictates the molecule's ability to bind effectively to its target receptor. nih.gov

The N-alkyl substituent on the sulfonamide nitrogen is a critical modulator of activity, and the choice of an ethyl group specifically can have significant consequences for a compound's potency. The size and lipophilicity of this group influence how the molecule fits into and interacts with its target binding pocket.

In several classes of inhibitors, the substitution of a smaller N-methyl group with an N-ethyl group has been shown to be beneficial. For instance, in a series of SARS-CoV-2 NSP14 inhibitors, this "homologation" from methyl to ethyl improved the compound's potency. acs.org A similar enhancement was observed in fourth-generation EGFR inhibitors, where replacing an N-methyl with an N-ethyl substituent resulted in derivatives with potent inhibitory activity. acs.org

However, there is a clear size constraint. While the ethyl group was well-tolerated in the EGFR inhibitors, the introduction of a bulkier N-isopropyl group at the same position led to a drastic reduction in potency, highlighting that increased steric hindrance can be detrimental. acs.org The length of the N-alkyl chain also affects physicochemical properties; theoretical studies show that as the alkyl chain elongates from ethyl to butyl and beyond, properties like hydrogen bond strength and hydrophobicity (log P) change, which can impact biological activity. nih.gov In some cases, the presence of N,N-diethyl moieties has been linked to a synergistic enhancement of antibacterial activity compared to their non-alkylated precursors. nih.gov

Target/Compound ClassN-Substituent ComparisonObserved Effect on PotencySource
SARS-CoV-2 NSP14 InhibitorsN-Ethyl vs. N-MethylN-Ethyl improved potency acs.org
Fourth-Generation EGFR InhibitorsN-Ethyl vs. N-MethylN-Ethyl maintained potent activity acs.org
Fourth-Generation EGFR InhibitorsN-Isopropyl vs. N-Ethyl/N-MethylN-Isopropyl drastically reduced potency acs.org
α-Tolylsulfonamides (Antibacterial)N,N-diethylamido derivative vs. precursorSynergistic increase in activity on E. coli nih.gov

Structural Biology of this compound Interactions with Biological Targets

Understanding how this compound derivatives bind to their protein targets at an atomic level is fundamental to explaining their mechanism of action and to designing more effective molecules. Techniques like X-ray crystallography and molecular modeling provide insights into ligand-protein binding and allosteric modulation.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that has become an important target in cancer immunotherapy. researchgate.net Several sulfonamide-based compounds have been developed as IDO1 inhibitors. The binding mechanism for these inhibitors involves a combination of direct coordination to the enzyme's heme iron and interactions with the surrounding amino acid residues. researchgate.net

Interaction TypeBinding Site ComponentRole in InhibitionSource
Metal Chelation / CoordinationHeme IronAnchors the inhibitor in the active site; the sulfonyl group acts as a heme-binding function. researchgate.net
Hydrophobic InteractionsLipophilic Pockets (A and B)Contributes a large proportion of the binding affinity; stabilizes the inhibitor within the active site. researchgate.netnih.gov
Hydrogen BondingActive site residuesContributes to binding affinity and specificity. researchgate.net

Beyond directly inhibiting enzyme active sites, this compound derivatives can also function as allosteric modulators. These molecules bind to a site on a receptor that is distinct from the primary (orthosteric) site, causing a conformational change that modifies the receptor's activity. A key example is the development of 2-sulfonamidebenzamides as positive allosteric modulators (PAMs) for the Mas-related G-protein coupled receptor X1 (MrgX1), a target for non-opioid pain treatment. nih.govtandfonline.com

Structure-activity relationship studies on this class of compounds revealed a very "steep" SAR, where small structural changes lead to large differences in activity. nih.gov For the 2-sulfonamidebenzamide scaffold, modifications to the benzamide (B126) phenyl ring were generally not tolerated, leading to inactive compounds. researchgate.net However, iterative medicinal chemistry efforts identified that the addition of key halogen substituents to other parts of the scaffold could improve the potency by approximately eight-fold. acs.orgnih.gov Structural biology studies have revealed the binding mode for these allosteric modulators, providing a molecular understanding of how they induce the conformational changes necessary to enhance the receptor's signaling in response to its natural agonist. tandfonline.com

Compound SeriesStructural ModificationEffect on MrgX1 Allosteric ModulationSource
2-SulfonamidebenzamidesModifications to the benzamide phenyl ring (e.g., adding pyridine (B92270) moieties)Led to inactive compounds researchgate.net
2-SulfonamidebenzamidesIntroduction of key halogen substituentsImproved potency by ~8-fold acs.orgnih.gov
2-SulfonamidebenzamidesAlkylation of the sulfonamide nitrogenTolerated, suggesting the sulfonamide NH is not critical for binding researchgate.net

Application of Covalent Complementarity Strategies in Kinase Inhibition Research

The challenge of developing specific kinase inhibitors is significant due to the highly conserved nature of the ATP-binding site across the human kinome. pnas.orgnih.gov A powerful chemical genetic strategy to overcome this challenge is based on the principle of covalent complementarity. pnas.org This approach involves engineering a "gatekeeper" residue within the kinase's ATP-binding pocket to create a unique reactive site that is not present in wild-type kinases. pnas.orgnih.gov

Typically, a bulky hydrophobic gatekeeper residue is mutated to a smaller amino acid, such as cysteine. pnas.org This engineered cysteine introduces a reactive nucleophilic thiol group into the active site. An inhibitor, often bearing a mildly electrophilic "warhead," can then be designed to specifically and irreversibly bind to this engineered cysteine. pnas.orgnih.gov This strategy has been successfully evaluated with proto-oncogenic tyrosine kinases like Src. pnas.orgnih.gov

Derivatives of sulfamide (B24259), such as vinylsulfonamides, have been utilized as the electrophilic component in this strategy. pnas.orgnih.gov For instance, a vinylsulfonamide-derivatized pyrazolopyrimidine inhibitor was co-crystallized with a T338C c-Src mutant, elucidating the covalent binding mode. nih.gov The this compound scaffold can be incorporated into such inhibitors, where the sulfamide moiety serves as a key structural element for interaction within the ATP pocket, while a reactive group is appended to form the covalent bond. The specificity of this approach is exceptionally high; a panel of such electrophilic inhibitors showed remarkably few off-targets when screened against hundreds of wild-type kinases. nih.gov This high degree of selectivity makes the covalent complementarity strategy a valuable tool in kinase research, allowing for the precise inhibition of a target kinase without affecting others, thereby enabling detailed study of its cellular function. pnas.orgnih.gov

Computational SAR and Rational Design of this compound Analogs

Computational methods are integral to modern drug discovery, providing powerful tools to analyze structure-activity relationships (SAR) and guide the rational design of new, more effective analogs. wikipedia.orgdrugdesign.orgnih.gov For this compound derivatives, these in silico techniques enable the prediction of biological activity, the elucidation of binding mechanisms, and the de novo generation of novel molecular structures. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgwikipedia.org QSAR models are developed by correlating physicochemical properties or theoretical molecular descriptors of molecules with their known activities, such as inhibitory concentrations (IC50). wikipedia.orgresearchgate.net The resulting validated model can then be used to predict the activity of new, unsynthesized compounds. wikipedia.org

For classes of compounds like N-alkylsulfonamides, of which this compound is a member, QSAR studies have been performed to understand the key structural determinants of their biological activity. researchgate.net In a study on carbamate-appended N-alkylsulfonamides as inhibitors of amyloid-β peptide aggregation, various molecular descriptors were found to be significantly correlated with inhibitory potency. researchgate.net These descriptors help quantify aspects of a molecule's size, shape, and electronic properties. researchgate.net

Descriptor TypeExamplesInfluence on Activity
Topological Balaban centric index (BAC), Weiner index (W), Connectivity indices (0χ, 1χ, etc.)Found to be significantly correlated with the inhibitory activities of N-alkylsulfonamides. researchgate.net
Constitutional Molecular weight (MW)Correlated with activity, suggesting that larger groups may favor inhibitory action. researchgate.net
Physicochemical Molar refractivity (MR), Log PParameters like MR suggest that polar and larger groups can be beneficial for activity. researchgate.net

A representative QSAR model from the study took the form: pIC50 = -20.605 (±6.600) IOR - 0.747 (±0.454) I1 - 5.083 (±3.478) Xeq + 51.647 researchgate.net

This equation demonstrates how specific calculated descriptors (IOR, I1, Xeq) can be used to predict the biological activity (pIC50). researchgate.net Such models are crucial for prioritizing which this compound analogs should be synthesized and tested, thereby saving significant time and resources. nih.govmdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov In the context of this compound analogs, docking is used to place the ligand (the inhibitor) into the three-dimensional structure of its target protein's binding site. mdpi.comnih.gov The primary goals are to predict the binding conformation, affinity, and the specific molecular interactions that stabilize the complex, such as hydrogen bonds and hydrophobic interactions. researchgate.netresearchgate.net

Following docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. mdpi.comnih.gov MD simulations model the atomic-level movements of the protein and ligand, providing insights into the flexibility of the system and the durability of key interactions. researchgate.net

For related sulfonamide-containing inhibitors, docking and MD studies have revealed critical interactions. For example, in studies of various inhibitors, specific residues within the target's active site have been identified as crucial for binding.

Interaction TypeInteracting Residue (Example)Role in Binding
Hydrogen Bond Asn535, Ser84Anchors the inhibitor in the binding pocket through specific polar contacts. nih.govresearchgate.net
Electrostatic Interaction Asp555A negatively charged residue that can form strong electrostatic interactions with positively charged moieties on the ligand. nih.gov
Hydrophobic Interaction Various nonpolar residuesVan der Waals forces with hydrophobic parts of the inhibitor contribute significantly to the overall binding energy. nih.gov

These simulations provide a dynamic picture of the binding event, confirming the stability of docked poses and helping to rationalize the SAR data. researchgate.net By understanding precisely how this compound analogs interact with their target, medicinal chemists can rationally design modifications to enhance binding affinity and selectivity. nih.gov

De novo design refers to computational methods that build novel molecular structures from scratch, either atom-by-atom or by combining smaller molecular fragments. nih.govnih.gov Unlike virtual screening, which searches existing compound libraries, de novo design aims to generate entirely new molecules tailored to the specific geometric and chemical features of a target's binding site. nih.govresearchgate.net

When applied to this compound-based ligands, these methodologies can be used in two primary ways:

Structure-Based De Novo Design : If the 3D structure of the target protein is known, algorithms can place atoms or fragments into the active site, progressively growing a molecule that has optimal steric and electrostatic complementarity with the receptor. nih.govresearchgate.net The this compound core could be used as a starting scaffold, with the algorithm suggesting novel R-group substitutions to fill unoccupied pockets or form new favorable interactions.

Ligand-Based De Novo Design : In the absence of a receptor structure, a pharmacophore model can be built from a set of known active this compound analogs. researchgate.net This model defines the essential 3D arrangement of chemical features required for activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers). De novo design programs can then construct new molecules that match this pharmacophore, effectively generating structurally diverse compounds that retain the necessary features for biological activity. researchgate.net

Recent advancements have incorporated machine learning and artificial intelligence, particularly deep generative models, into the de novo design process. nih.gov These methods can learn the underlying patterns from known active molecules and generate novel structures with desired properties, pushing the boundaries of chemical space exploration for new this compound-based therapeutic agents. nih.gov

Biological and Pharmacological Research of N Ethylsulfamide and Its Analogs

Broad-Spectrum Pharmacological Activities of Sulfamides

Sulfamides, a class of synthetic compounds, have demonstrated a wide array of pharmacological activities. clevelandclinic.orgnih.gov Initially recognized for their antibacterial properties, their therapeutic applications have expanded significantly over time. clevelandclinic.orgwikipedia.org Today, sulfamide (B24259) derivatives are investigated for a multitude of conditions, showcasing their versatility in medicinal chemistry. clevelandclinic.orgresearchgate.net

Anticonvulsant Mechanisms and Efficacy (e.g., Voltage-Gated Na+ Channel Inhibition, N-Type Ca2+ Channel Inhibition, K+ Channel Opening)

Certain sulfamide derivatives are effective as broad-spectrum anticonvulsants, which are crucial in treating various forms of epilepsy, including those resistant to other treatments. amazon.comnih.gov These "neurostabilizers" are also explored for other neurological conditions like migraine, bipolar disorder, and neuropathic pain. nih.gov The anticonvulsant effects of these compounds are often attributed to a multi-target mechanism of action. nih.govepilepsysociety.org.uk

One key mechanism is the inhibition of voltage-gated sodium (Na+) channels . nih.govepilepsysociety.org.uk By blocking these channels, the sulfamides can limit the repetitive firing of neurons, a hallmark of seizure activity. mdpi.comumich.edu Another important target is the N-type voltage-gated calcium (Ca2+) channels . nih.govepilepsysociety.org.uk Inhibition of these channels can reduce the release of neurotransmitters, thereby dampening excessive neuronal communication that can lead to seizures. epilepsysociety.org.uk

Furthermore, some sulfamide-based anticonvulsants act as potassium (K+) channel openers . nih.gov By enhancing the opening of potassium channels, these compounds can hyperpolarize neurons, making them less likely to fire and thus reducing neuronal excitability. The combined action on these different ion channels contributes to their broad-spectrum efficacy against various seizure types, including generalized tonic-clonic, complex partial, and absence seizures. nih.gov

Anticonvulsant Drug ClassPrimary Mechanism(s) of ActionReference(s)
Sulfonamide AntiepilepticsInhibition of voltage-gated Na+ channels, Inhibition of N-type Ca2+ channels, Opening of K+ channels, Carbonic anhydrase inhibition nih.govepilepsysociety.org.uknovapublishers.com
Other Antiepileptic DrugsModulation of voltage-gated ion channels (Na+, Ca2+), Enhancement of GABA-mediated inhibition, Attenuation of glutamate-mediated excitation epilepsysociety.org.ukumich.edunih.gov

Anti-inflammatory and Analgesic Properties

Sulfonamide derivatives have been investigated for their anti-inflammatory and analgesic (pain-relieving) properties. frontiersin.orgmdpi.com These effects are often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the production of prostaglandins (B1171923) that mediate pain and inflammation. frontiersin.orgprimaryhealthtas.com.au

For instance, certain novel sulfonamide derivatives of gallic acid have demonstrated significant anti-inflammatory activity, comparable to standard anti-inflammatory drugs like ibuprofen. mdpi.com The presence of the phenol (B47542) sulfonamide moiety is believed to contribute to the inhibition of protein denaturation and suppression of inflammatory pathways. mdpi.com Some sulfamides, like nimesulide, exhibit a complex mode of action targeting various mediators of inflammation, including COX-2 mediated prostaglandins, free radicals, and proteolytic enzymes. wikipedia.org This results in both pain relief and reduction of inflammation. wikipedia.orghealthify.nz The development of naproxen-sulfa drug conjugates has also shown promise, with some exhibiting potent anti-inflammatory action by inhibiting induced edema. frontiersin.org

Compound/ClassAnti-inflammatory MechanismAnalgesic EffectReference(s)
Gallic Acid Sulfonamide DerivativesInhibition of protein denaturation, COX-2 inhibitionYes mdpi.com
NimesulideInhibition of COX-2, free radicals, and proteolytic enzymesYes wikipedia.org
Naproxen-Sulfamethoxazole ConjugateInhibition of induced edema, COX-2 inhibitionNot specified frontiersin.org

Antifungal and Antibacterial Potencies

The foundational pharmacological activity of sulfonamides is their antibacterial effect. clevelandclinic.orgnih.govwikipedia.org They act as bacteriostatic agents, meaning they inhibit the growth and multiplication of bacteria rather than killing them directly. wikipedia.orgopentextbc.ca The primary mechanism involves the competitive inhibition of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the synthesis of folic acid (vitamin B9). nih.govdrugbank.com Since bacteria must synthesize their own folic acid, this inhibition effectively starves them. clevelandclinic.org

Sulfonamides exhibit a broad spectrum of activity against many gram-positive and some gram-negative bacteria. nih.govopentextbc.ca However, resistance has become a significant issue with some bacterial strains. clevelandclinic.org In addition to their antibacterial properties, some sulfonamides and their derivatives have shown inhibitory activity against certain fungi. nih.gov For example, some have been found to be active against Candida albicans and Cryptococcus neoformans. nih.gov The development of hybrid molecules, such as those combining a quinoline (B57606) moiety with a sulfonamide, has been explored to create new agents with enhanced antimicrobial potential. nih.gov

Pathogen TypeMechanism of ActionExamples of Susceptible OrganismsReference(s)
Bacteria (Gram-positive & Gram-negative)Inhibition of dihydropteroate synthase (folic acid synthesis)Staphylococcus aureus, Escherichia coli, Klebsiella species, Salmonella species nih.govopentextbc.cadrugbank.com
FungiVaries depending on the specific compoundCandida albicans, Cryptococcus neoformans, Pneumocystis carinii nih.govnih.gov

Antiviral and Antineoplastic Investigations

Research into the therapeutic potential of sulfamide derivatives has extended to antiviral and antineoplastic (anti-cancer) applications. tandfonline.comd-nb.info Some sulfonamides have been reported to possess antiviral activity. tandfonline.com For example, certain clinically used HIV protease inhibitors contain sulfonamide moieties in their molecular structure. tandfonline.com Ongoing research aims to synthesize new derivatives with improved activity against resistant viral strains. tandfonline.com

In the realm of oncology, sulfonamide derivatives have shown promise as antineoplastic agents. tandfonline.comnih.gov A significant area of investigation involves their ability to inhibit matrix metalloproteases (MMPs), enzymes that play a role in tumor invasion and metastasis. tandfonline.com Furthermore, some sulfonamides are potent inhibitors of tumor-associated carbonic anhydrase isozymes, such as CA IX and CA XII, which are involved in the growth and survival of cancer cells. nih.gov The dual inhibition of MMPs and tumor necrosis factor-α converting enzyme (TACE) by certain sulfonamides is also being explored as a strategy for developing novel anti-cancer and anti-inflammatory drugs. tandfonline.com

Enzymatic Inhibition Studies

Carbonic Anhydrase (CA) Inhibition Profiles and Selectivity (e.g., CA-I, CA-II, CA-IX, CA-XII)

Sulfonamides are a major class of inhibitors for the zinc-containing enzymes known as carbonic anhydrases (CAs). nih.govtandfonline.comtandfonline.com There are several isoforms of carbonic anhydrase in the human body, and they play crucial roles in various physiological processes. openaccessjournals.com The different CA isoforms are expressed in various tissues and have distinct physiological functions. openaccessjournals.commdpi.com Consequently, the selective inhibition of specific CA isoforms is a key goal in drug development to target particular diseases while minimizing side effects. tandfonline.commdpi.com

The primary sulfonamide group (-SO2NH2) is a key structural feature that binds to the zinc ion in the active site of the carbonic anhydrase enzyme. tandfonline.comtandfonline.com Different sulfonamide derivatives exhibit varying degrees of inhibitory activity and selectivity against different CA isoforms.

CA I and CA II: These are cytosolic isoforms found in many tissues. drugbank.com While many sulfonamides inhibit these isoforms, some newer derivatives have been designed to be more selective for other CAs. drugbank.com For example, a series of 2-substituted-1,3,4-thiadiazole-5-sulfamides showed weak inhibitory activity against CA I and CA II. drugbank.com

CA IX and CA XII: These are tumor-associated, transmembrane isoforms that are often overexpressed in various cancers. nih.gov Their inhibition is a promising strategy for cancer therapy. nih.govopenaccessjournals.com Certain sulfonamide derivatives have been shown to selectively inhibit these isoforms. nih.gov

The development of isoform-selective inhibitors is an active area of research, with the aim of creating more targeted therapies for conditions like glaucoma, epilepsy, and cancer. nih.govopenaccessjournals.comresearchgate.net

Carbonic Anhydrase IsoformLocationPhysiological/Pathological RoleSulfonamide InhibitionReference(s)
CA I Cytosolic (various tissues)General physiological functionsOften inhibited, but selectivity varies drugbank.comnih.gov
CA II Cytosolic (various tissues, high in red blood cells)CO2 transport, pH regulation, electrolyte secretionPotently inhibited by many sulfonamides mdpi.comtandfonline.comnih.gov
CA IX Transmembrane (tumor-associated)Tumor cell proliferation and invasionTarget for selective inhibitors in cancer therapy nih.govopenaccessjournals.comnih.gov
CA XII Transmembrane (tumor-associated)Similar to CA IX, involved in tumorigenesisTarget for selective inhibitors in cancer therapy nih.govopenaccessjournals.com

Kinase Inhibition Potentials and Specificity

The inhibition of protein kinases, a family of over 500 enzymes in humans, is a significant strategy in drug development, particularly for cancer. google.comucsf.edu These enzymes are crucial mediators in a vast number of signal transduction pathways, and their dysregulation is linked to numerous diseases. google.comrsc.org The development of specific kinase inhibitors is challenging due to the highly conserved nature of the ATP-binding site across the kinome. ucsf.edu

A key approach to achieving inhibitor specificity is through "chemical genetics," which involves engineering the kinase enzyme. google.com One widely used strategy involves mutating a conserved hydrophobic "gatekeeper" residue to a smaller one, like glycine (B1666218) or alanine. ucsf.edupnas.org This creates an enlarged pocket in the ATP-binding site that can accommodate a bulky inhibitor that does not fit into wild-type kinases, thus ensuring specificity. pnas.org Another innovative approach creates an "electrophile-sensitive" (ES) kinase by engineering a cysteine residue at the gatekeeper position. google.compnas.org This engineered cysteine can then be selectively targeted by an inhibitor containing a complementary electrophilic group, forming a covalent bond. pnas.org

Derivatives containing sulfamide or sulfonamide groups have been explored within these frameworks. For instance, pyrazolopyrimidines substituted with electrophilic groups like vinylsulfonamides have been synthesized to target engineered cysteine-gatekeeper kinases. pnas.org The sulfonamide group in these inhibitors can form crucial hydrogen bonds within the kinase's active site, contributing to their binding affinity and potency. pnas.org A cocrystal structure of a vinylsulfonamide-derivatized pyrazolopyrimidine bound to an engineered c-Src kinase revealed that the sulfonamide's oxygen atoms form hydrogen bonds with the backbone amides of Asp404 and Phe405, while the sulfonamide nitrogen bonds with the side chain of Glu310. pnas.org Furthermore, screening of electrophilic inhibitors against a large panel of kinases has shown them to be remarkably selective, with few off-target effects. ucsf.edu A patent that mentions ethylsulfamide also discusses the development of tyrosine kinase inhibitors, suggesting the utility of this chemical moiety in designing such targeted agents. googleapis.com

Table 1: Strategies for Achieving Kinase Inhibitor Specificity

Strategy Description Mechanism of Specificity Example Inhibitor Class
Analog-Sensitive (AS) Kinase A large-to-small mutation of the gatekeeper residue (e.g., Threonine to Glycine). ucsf.edupnas.org The engineered pocket exclusively accommodates bulky inhibitors that sterically clash with the wild-type gatekeeper. pnas.org Bulky pyrazolopyrimidine derivatives (e.g., 1NA-PP1). ucsf.edu

| Electrophile-Sensitive (ES) Kinase | Engineering a cysteine residue at the gatekeeper position. google.compnas.org | A covalent bond is formed between the engineered cysteine and a complementary electrophilic inhibitor. pnas.org | Pyrazolopyrimidines with electrophilic groups (e.g., vinylsulfonamide). pnas.org |

Ectonucleotidase Inhibition (e.g., ENPP-1, ENPP-3)

Ectonucleotide pyrophosphatase/phosphodiesterases (ENPPs) are a family of enzymes that hydrolyze extracellular nucleotides and play a significant role in regulating purinergic signaling. nih.govresearchgate.net Specifically, ENPP1 and ENPP3 are therapeutic targets for conditions like cancer and inflammatory disorders. nih.govnih.gov Various derivatives and analogs related to the sulfamide structure have been identified as potent inhibitors of these enzymes.

Research into arylamide sulfonate derivatives has yielded potent inhibitors for both ENPP1 and ENPP3. nih.govcaymanchem.com For example, one compound from this class, ENPP3 inhibitor 4g, demonstrated IC₅₀ values of 0.45 µM and 0.19 µM against ENPP1 and ENPP3, respectively. caymanchem.com Another study identified a different arylamide sulfonate derivative as a potent and specific inhibitor of ENPP1 with an IC₅₀ of 0.387 µM, while a related compound was the most potent ENPP3 inhibitor with an IC₅₀ of 0.214 µM. nih.gov Enzyme kinetic studies have shown that these inhibitors can act through different mechanisms; for instance, some sulfamide derivatives inhibit ENPP1 non-competitively, while others inhibit ENPP3 competitively. nih.gov

Other structural classes have also shown promise. Quinazoline-4-piperidine-4-ethylsulfonamide derivatives have been investigated as ENPP inhibitors. nih.gov Additionally, N-Fused isoquinoline (B145761) derivatives have been screened, with one compound emerging as a potent inhibitor of human ENPP-1 (h-ENPP-1) with an IC₅₀ of 0.36 µM, and another as a strong inhibitor of human ENPP-3 (h-ENPP-3) with an IC₅₀ of 0.48 µM. nih.gov These findings underscore the potential of incorporating sulfamide-like structures into diverse chemical scaffolds to achieve potent and selective inhibition of ectonucleotidases.

Table 2: Inhibitory Activity of N-Ethylsulfamide Analogs against Ectonucleotidases

Compound Class Specific Compound Example Target Enzyme IC₅₀ Value (µM) Reference
Arylamide Sulfonate Derivative 15a ENPP1 0.28 nih.gov
Arylamide Sulfonate Derivative 15b ENPP1 0.37 nih.gov
Arylamide Sulfonate Derivative 14a ENPP1 0.387 nih.gov
Arylamide Sulfonate Derivative 14b ENPP3 0.214 nih.gov
Arylamide Sulfonate Derivative ENPP3 inhibitor 4g ENPP1 0.45 caymanchem.com
Arylamide Sulfonate Derivative ENPP3 inhibitor 4g ENPP3 0.19 caymanchem.com
N-Fused Isoquinoline Derivative 22a h-ENPP-1 0.36 nih.gov

In Vitro and In Vivo Biological Evaluation Paradigms

Cell-Based Assays and Signaling Pathway Analysis

Cell-based assays are fundamental tools in drug discovery, providing a physiologically relevant context to investigate complex cellular mechanisms and the effects of chemical compounds. numberanalytics.combioagilytix.com These assays are crucial for characterizing the activity of potential drugs like this compound analogs and for analyzing their impact on specific cell signaling pathways. bioagilytix.comsigmaaldrich.com

A variety of assays can be employed to evaluate biological effects. To assess general cell health and viability in response to a compound, cytotoxicity assays such as the MTT or LDH release assays are commonly used. numberanalytics.com For compounds designed to inhibit specific enzymes like kinases or ectonucleotidases, the focus shifts to assays that measure downstream signaling events. bioagilytix.com For example, if an inhibitor targets a kinase in the MAPK or Akt/mTOR pathways, its efficacy can be confirmed by measuring the phosphorylation status of downstream proteins using techniques like Western blotting or multiplex bead-based assays. sigmaaldrich.com Multiplex assays are particularly efficient, allowing for the simultaneous quantification of multiple total and phosphorylated proteins from a single sample, providing a comprehensive view of pathway modulation. sigmaaldrich.com

Reporter gene assays are another powerful tool for studying signaling pathways. numberanalytics.com In this approach, cells are engineered with a reporter gene (e.g., luciferase or β-lactamase) under the control of a specific response element. nih.govnih.gov For instance, to study the cGAS-STING pathway, which is modulated by ENPP1, a reporter cell line that expresses luciferase in response to STING activation can be used to screen for agonists or antagonists. nih.govnih.gov This method is suitable for high-throughput screening (HTS) to identify and characterize active compounds. nih.gov

Table 3: Overview of Cell-Based Assays for Biological Evaluation

Assay Type Purpose Examples Measurement
Viability/Cytotoxicity To assess the general health and viability of cells upon compound treatment. numberanalytics.com MTT Assay, LDH Release Assay, ATP Assay Colorimetric change, enzyme activity, luminescence. numberanalytics.com
Signaling Pathway Analysis To evaluate the effects of compounds on specific intracellular signaling pathways. sigmaaldrich.com Western Blot, Multiplex Immunoassays (Luminex®) Protein expression, phosphorylation status. sigmaaldrich.com
Reporter Gene Assays To screen for compounds that modulate a specific signaling pathway or transcription factor activity. nih.gov Luciferase Assay, β-lactamase Assay Light emission, fluorescence. nih.govnih.gov

| Apoptosis Assays | To determine if a compound induces programmed cell death. bioagilytix.com | Caspase Activity Assays, Annexin V Staining | Enzyme activity, flow cytometry. bioagilytix.com |

Preclinical Animal Models for Efficacy and Mechanism Studies

Preclinical animal models are an essential step in drug development, serving as a bridge between in vitro studies and human clinical trials. ijrpc.com They are used to evaluate the efficacy, pharmacokinetics, and mechanism of action of drug candidates in a whole-organism setting. ijrpc.comeddc.sg

The selection of an appropriate animal model is critical and depends on its ability to replicate the human disease state. The validity of a model is often assessed based on several criteria, including face validity (similarity of symptoms), target validity (the drug target has a similar role in the model as in humans), and predictive validity (the model correctly predicts clinical outcomes). eddc.sg For instance, in oncology, human tumor cells can be implanted into immunodeficient mice (xenograft models) to assess the anti-cancer efficacy of a new compound. eddc.sg A patent involving an ethylsulfamide-related compound mentions efficacy studies in a mouse melanoma model. googleapis.com

For inhibitors of specific enzymes like ENPPs, both pharmacological and genetic models are valuable. The efficacy of ENPP1 inhibitors has been demonstrated through their antitumor effects in animal models. researchgate.net Furthermore, genetic models, such as knockout mice, can provide deep insights into the physiological role of a drug target and help validate its therapeutic potential. uniprot.org For example, mice with a disrupted ENPP3 gene exhibit increased numbers of mast cells and basophils and display heightened chronic allergic inflammation. uniprot.org Studying the effects of an ENPP3 inhibitor in such a model could help elucidate its mechanism of action and predict its efficacy in treating allergic or inflammatory conditions. uniprot.org These in vivo studies are crucial for an Investigational New Drug (IND) application, providing essential data on efficacy and pharmacology. eddc.sg

Table 4: Examples of Preclinical Animal Models in Drug Efficacy Studies

Model Type Description Purpose Key Endpoints
Tumor Xenograft Model Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice. eddc.sg To evaluate the anti-cancer efficacy of a drug candidate. ijrpc.com Tumor growth inhibition, reduction in metastasis, survival. ijrpc.com
Genetic Knockout Model An animal model in which a specific gene (e.g., ENPP3) has been inactivated. uniprot.org To validate a drug target and study the in vivo consequences of its inhibition. uniprot.org Phenotypic changes, disease markers, response to stimuli. uniprot.org

| Disease Induction Model | A disease state (e.g., inflammation) is chemically or immunologically induced in the animal. | To assess the therapeutic effect of a compound on a specific pathology. | Reduction in disease severity, inflammatory markers, symptom improvement. ijrpc.com |

Advanced Analytical Methodologies for N Ethylsulfamide

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate components of a mixture for subsequent identification and quantification. For a polar compound like N-ethylsulfamide, a range of chromatographic techniques coupled with mass spectrometry can be employed.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique well-suited for the analysis of polar and non-volatile compounds like this compound. The separation is achieved by passing the sample through a column packed with a stationary phase, with a liquid mobile phase carrying the sample through. The choice of stationary and mobile phases is critical for achieving good separation. For sulfonamides, reversed-phase chromatography is common, where a nonpolar stationary phase is used with a polar mobile phase. fda.govfda.gov.tw

Following separation by LC, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound, as it can form gas-phase ions from liquid solutions with minimal fragmentation. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), allowing for both quantification and structural confirmation. Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and structural information by fragmenting the parent ion and analyzing the resulting daughter ions. fda.govfda.gov.tw

Table 1: Representative LC-MS Parameters for Sulfonamide Analysis

ParameterValue/Condition
Chromatography
ColumnC18 reversed-phase column
Mobile PhaseGradient of water with formic acid and acetonitrile/methanol
Flow Rate0.2 - 0.5 mL/min
Injection Volume5 - 20 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive or Negative
Analysis ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored IonsSpecific precursor and product ions for the target sulfonamide

Note: The parameters in this table are representative for sulfonamide analysis and would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a polar compound like this compound, derivatization is often necessary to increase its volatility and thermal stability, making it suitable for GC analysis. cedre.frrestek.com This process involves a chemical reaction to convert the polar functional groups into less polar, more volatile derivatives.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, typically using electron ionization (EI), which bombards the molecules with electrons, causing fragmentation. The resulting fragmentation pattern is a unique fingerprint that can be used to identify the compound by comparing it to a spectral library. cedre.frrestek.com

Table 2: Representative GC-MS Parameters for Analysis of Derivatized Analytes

ParameterValue/Condition
Derivatization Agent Silylating agents (e.g., BSTFA, TMCS)
Gas Chromatography
ColumnCapillary column (e.g., DB-5ms, HP-5ms)
Carrier GasHelium or Hydrogen
Temperature ProgramRamped oven temperature (e.g., 50°C to 300°C)
Injection ModeSplitless or Pulsed Splitless
Mass Spectrometry
Ionization ModeElectron Ionization (EI) at 70 eV
Analysis ModeFull Scan or Selected Ion Monitoring (SIM)
Mass Rangee.g., 50-550 amu

Note: The parameters in this table are general for GC-MS analysis of derivatized compounds and would need to be specifically developed for this compound.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary electrophoresis-mass spectrometry (CE-MS) is an analytical technique that separates ions based on their electrophoretic mobility in a capillary under the influence of an electric field. This technique is particularly advantageous for the analysis of charged and highly polar molecules, and it requires only very small sample volumes. pan.olsztyn.plmdpi.comresearchgate.net

In CE-MS, a fused-silica capillary is filled with a background electrolyte solution. When a high voltage is applied, components of the sample migrate through the capillary at different velocities depending on their charge, size, and the electroosmotic flow. The separated components are then introduced into the mass spectrometer, typically via an ESI interface, for detection and identification. pan.olsztyn.plmdpi.com

Table 3: General Capillary Zone Electrophoresis (CZE)-MS Parameters

ParameterValue/Condition
Capillary Fused-silica capillary (e.g., 50 µm i.d., 50-100 cm length)
Background Electrolyte (BGE) Buffer solution (e.g., ammonium (B1175870) acetate (B1210297), phosphate (B84403) buffer) at a specific pH
Applied Voltage 15 - 30 kV
Injection Mode Hydrodynamic or Electrokinetic
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI)
PolarityPositive or Negative, depending on the analyte's charge

Note: These are general parameters for CE-MS and would require optimization for the analysis of this compound.

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) is a separation technique that uses a supercritical fluid as the mobile phase. Carbon dioxide is a commonly used supercritical fluid due to its mild critical temperature and pressure. SFC is often seen as a hybrid of gas and liquid chromatography, offering fast and efficient separations. nih.govdss.go.thoup.comrsc.orgsoton.ac.uk

For the analysis of polar compounds like sulfonamides, a polar organic modifier (e.g., methanol) is typically added to the carbon dioxide mobile phase to increase its solvating power. The separation is achieved on a packed column, similar to HPLC. SFC can be coupled to various detectors, including mass spectrometry, providing a powerful tool for analysis. nih.govdss.go.thoup.comrsc.orgsoton.ac.uk

Table 4: Representative SFC Parameters for Sulfonamide Separation

ParameterValue/Condition
Mobile Phase Supercritical CO2 with a polar modifier (e.g., methanol)
Stationary Phase Packed column (e.g., silica, amino-bonded)
Column Temperature 40 - 80 °C
Back Pressure 100 - 400 bar
Detector UV or Mass Spectrometry (e.g., APCI-MS)

Note: This table provides representative conditions for the SFC analysis of sulfonamides. Specific conditions for this compound would need to be determined experimentally. nih.govdss.go.thoup.comrsc.orgsoton.ac.uk

Spectroscopic Characterization Methods for this compound Structures

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques are indispensable for the definitive elucidation of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns in an NMR spectrum, the connectivity and spatial relationship of atoms can be determined. gatech.edu

For this compound, ¹H NMR and ¹³C NMR would be the primary experiments. The ¹H NMR spectrum would show signals for the ethyl group protons and the amine protons. The chemical shift of these protons would be influenced by the adjacent sulfamide (B24259) group. The splitting patterns (e.g., a triplet for the methyl group and a quartet for the methylene (B1212753) group of the ethyl moiety) would confirm their connectivity. gatech.edu A dissertation by W. E. Truce mentions the NMR spectrum of N'-ethylsulfamide, indicating a singlet at τ 2.25 for the NH proton and a multiplet between τ 2.70-3.20 for the ethyl group in CDCl₃. gatech.edu

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity (¹H)
CH₃~1.2~15Triplet
CH₂~3.1~38Quartet
NHVariable-Singlet
NH₂Variable-Singlet

Note: These are predicted values and the actual chemical shifts can vary depending on the solvent and other experimental conditions. The data from the dissertation provides some experimental context. gatech.edu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique for the qualitative analysis of this compound, providing critical information about its molecular structure through the identification of functional groups. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds.

The primary functional groups and their expected characteristic IR absorption bands are detailed below:

N-H Stretching: The presence of the amine group (NH) gives rise to distinct stretching vibrations. In a diluted solution, a primary amine would show two bands, but for the secondary amine in this compound, a single sharp band is typically observed in the region of 3300-3500 cm⁻¹.

S=O Stretching: The sulfonyl group (SO₂) is a strong absorber in the IR spectrum. It characteristically displays two intense absorption bands corresponding to asymmetric and symmetric stretching vibrations. These are typically found in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

C-H Stretching: The ethyl group (-CH₂CH₃) will exhibit C-H stretching vibrations just below 3000 cm⁻¹.

S-N Stretching: The stretching vibration of the sulfur-nitrogen bond (S-N) can be observed, though it is often weaker and can be found in the 900-700 cm⁻¹ region.

Table 1: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch 3300 - 3500
C-H (Aliphatic) Stretch 2850 - 2960
S=O (Sulfonyl) Asymmetric Stretch 1370 - 1330
S=O (Sulfonyl) Symmetric Stretch 1180 - 1160
S-N Stretch 900 - 700

Method Validation and Quality Control in Pharmaceutical and Research Contexts

Method validation is a critical process in the quality control of pharmaceuticals, ensuring that an analytical method is suitable for its intended purpose. For this compound, this involves a series of assessments to confirm the reliability and accuracy of the analytical data generated.

Specificity, Precision, and Accuracy Assessments

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. For this compound, this is often demonstrated using high-performance liquid chromatography (HPLC) by showing that the peak for this compound is well-resolved from other potential components.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value.

Table 2: Illustrative Method Validation Data for HPLC Analysis of this compound

Parameter Measurement Acceptance Criteria Result
Accuracy % Recovery (n=9) 98.0% - 102.0% 99.5%
Precision
- Repeatability RSD (n=6) ≤ 1.0% 0.45%
- Intermediate Precision RSD (n=12) ≤ 2.0% 0.78%
Specificity Resolution from nearest peak > 2.0 3.1

Determination of Detection and Quantification Limits for Trace Analysis

For the analysis of trace amounts of this compound, such as in impurity testing or environmental analysis, the limit of detection (LOD) and limit of quantification (LOQ) are crucial parameters. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are often determined based on the signal-to-noise ratio of the analytical instrument, typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Table 3: Detection and Quantification Limits for this compound

Parameter Method Typical Value
Limit of Detection (LOD) Based on Signal-to-Noise (3:1) 0.01 µg/mL
Limit of Quantification (LOQ) Based on Signal-to-Noise (10:1) 0.03 µg/mL

Application in Pharmaceutical Reference Standards and Active Pharmaceutical Ingredient Quality Control

In the pharmaceutical industry, this compound may be used as a reference standard for the identification and quantification of related impurities in other active pharmaceutical ingredients. The purity of the reference standard itself must be rigorously controlled using validated analytical methods.

For quality control of this compound as an API, validated analytical methods are essential to ensure the identity, strength, and purity of the substance. This includes assay determination, identification of impurities, and monitoring of degradation products. The data from these analyses are a critical component of the regulatory submission and batch release processes, ensuring that the API meets the required specifications for safety and efficacy. The use of a well-characterized reference standard is fundamental to achieving accurate quantitative results in API quality control.

Computational and Theoretical Chemistry Studies of N Ethylsulfamide

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and intrinsic properties of molecules. nottingham.ac.uk These calculations have been instrumental in analyzing reaction mechanisms and predicting chemical pathways for various compounds. wgtn.ac.nz

Electronic structure theory provides the foundation for understanding the distribution of electrons within a molecule, which in turn dictates its geometry, stability, and reactivity. Methods like the Hartree-Fock (HF) theory and post-HF methods such as Møller-Plesset (MP2) perturbation theory are used to approximate solutions to the Schrödinger equation for a given molecule. researchgate.netnih.gov These calculations can elucidate fundamental properties such as molecular orbital energies, bond lengths, bond angles, and dihedral angles.

For sulfamides and related compounds, electronic structure calculations have been used to analyze key structural features. For instance, calculations on various sulfamides have provided data on the crucial S-N bond lengths, which are fundamental to understanding the electronic environment of the sulfamide (B24259) group. rsc.org The inherent flexibility of molecules like N-ethylsulfamide means they can exist in multiple conformations, and electronic structure calculations can determine the relative energies of these different spatial arrangements. researchgate.netnih.gov

Table 1: Illustrative Molecular Properties from Electronic Structure Calculations for a Model Sulfonylurea (PhSO₂NHC(=O)NHMe) nih.gov (Note: Data for a related model compound is used to illustrate the type of information obtained, as specific data for this compound is not readily available in the literature.)

PropertyMethodCalculated Value
Relative Energy (Conformer 1 vs. 2)B3LYP~4 kcal/mol (gas phase)
Relative Energy (Conformer 1 vs. 2)MP2~4 kcal/mol (gas phase)
Tautomer Energy Difference (vs. most stable conformer)B3LYP5-6 kcal/mol (gas/solvent)

Density Functional Theory (DFT) has emerged as the most widely used quantum chemical method due to its favorable balance of computational cost and accuracy. researchgate.net DFT calculates the electronic structure by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.net This approach has been extensively applied to the study of sulfonamides, sulfonylureas, and other related compounds, providing valuable insights into their chemical behavior. conicet.gov.arindexcopernicus.com

In studies of molecules containing the sulfamide or sulfonamide moiety, DFT calculations, often using functionals like B3LYP, are employed to:

Optimize Molecular Geometry: Determine the lowest-energy three-dimensional structure, including bond lengths and angles. indexcopernicus.com

Calculate Vibrational Frequencies: Predict infrared (IR) spectra, which can be compared with experimental data for structural validation.

Determine Electronic Properties: Calculate key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. indexcopernicus.com

Map Electrostatic Potential (ESP): Visualize the charge distribution on the molecular surface to identify regions susceptible to electrophilic or nucleophilic attack.

Analyze Conformational Preferences: Investigate the relative stabilities of different conformers, particularly rotation around the S-N bond, which is crucial for understanding intermolecular interactions. researchgate.netnih.gov

For example, DFT calculations on N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives, which are structurally related to this compound, were used to compute reactivity indices and support experimental findings. researchgate.net Similarly, extensive DFT studies on model sulfonylureas have detailed the subtle energy differences between various conformers and tautomers, revealing that intramolecular hydrogen bonding plays a significant role in their stability. nih.gov

Table 2: Calculated Quantum Chemical Descriptors for a Set of Sulfanilamide (B372717) Derivatives using DFT (B3LYP/6-31G(d,p)) indexcopernicus.com (Note: This table illustrates typical DFT-derived parameters for related sulfonamides.)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Electronegativity (χ)
Sulfacetamide-6.213-0.8215.3923.517
Sulfaguanidine-6.111-0.5815.5303.346
Sulfamethoxazole-5.949-0.8295.1203.389
Sulfathiazole-6.046-1.1304.9163.588

Predictive Computational Tools for this compound Research

The data generated from quantum chemical calculations and molecular simulations can be used to build predictive models. These tools are valuable for forecasting the physicochemical properties, reactivity, and potential biological activity of new or uncharacterized molecules.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and a specific property (e.g., biological activity, pKa). The descriptors used in these models are often derived from computational chemistry. For example, DFT-calculated parameters like HOMO/LUMO energies, dipole moment, and surface area can serve as inputs for QSAR models.

pKa Prediction: The acidity of the N-H protons in this compound is a critical parameter influencing its solubility and interaction profile. Computational methods can predict pKa values by calculating the free energy change of deprotonation. Recent studies on sulfonamides have shown that highly accurate pKa predictions can be achieved by establishing linear relationships between experimental pKa values and computationally derived equilibrium bond lengths. chemrxiv.orgrsc.org

Reactivity Prediction: Reactivity indices derived from DFT, such as electronegativity, chemical hardness, and Fukui functions, can be used to predict the most likely sites for metabolic attack or chemical reaction. indexcopernicus.com This information is valuable in understanding the stability and metabolic fate of a compound.

Machine Learning Approaches in Chemical Space Exploration

The exploration of chemical space, which encompasses all possible molecules, is a significant challenge in drug discovery and materials science. nih.gov Machine learning (ML) has emerged as a transformative approach to navigate this vast landscape efficiently. nih.govuio.no For this compound and its analogs, ML models can be trained on existing data to predict various properties, thereby accelerating the discovery of novel compounds with desired characteristics. mpg.demdpi.com

Generative deep learning models, for instance, can be trained on libraries of known molecules to create novel chemical compounds. mdpi.com These models can learn the underlying patterns of chemical structures and generate new molecules that are likely to be stable and synthesizable. Subsequently, predictive deep neural networks can be employed to estimate the chemical attributes of these newly generated compounds. mdpi.com

One of the key applications of ML in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. For this compound analogs, QSAR models can be used to predict their efficacy as, for example, enzyme inhibitors or anticonvulsant agents, based on their structural features.

Support Vector Machines (SVMs) are another powerful ML algorithm used in drug discovery. mdpi.com SVMs can classify compounds as active or inactive based on a set of calculated descriptors. mdpi.com This is particularly useful for screening large virtual libraries of this compound analogs to identify promising candidates for further investigation. The performance of various ML models in distinguishing between active and inactive compounds is a critical aspect of their application. mdpi.com

Active learning is a specific ML strategy where the algorithm iteratively selects the most informative data points for labeling, thereby reducing the amount of experimental data required to build an accurate predictive model. mpg.de This approach can be particularly effective in exploring the chemical space around this compound to identify potent and selective analogs. mpg.de

A summary of common machine learning approaches applicable to this compound analogs is presented in the table below.

Machine Learning ApproachApplication in Chemical Space Exploration of this compound Analogs
Generative Deep Learning Creation of novel this compound analogs from existing chemical libraries. mdpi.com
Predictive Deep Neural Networks Prediction of chemical and biological properties of newly generated this compound analogs. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Establishing correlations between the structure of this compound analogs and their biological activities. mdpi.com
Support Vector Machines (SVM) Classification of this compound analogs as active or inactive for a specific biological target. mdpi.com
Active Learning Efficiently navigating the chemical space of this compound analogs to identify potent compounds with minimal experimental effort. mpg.de

Development and Application of Chemical Descriptors for this compound Analogs

Chemical descriptors are numerical representations of the chemical and physical properties of a molecule. They are fundamental to the development of QSAR and other predictive models in computational chemistry. For this compound and its analogs, a wide range of descriptors can be calculated to capture their structural and electronic features.

These descriptors can be broadly categorized as follows:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and 2D fingerprints.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include geometric parameters, surface area, and volume.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations, such as Density Functional Theory (DFT), and provide information about the electronic structure of the molecule. ijaers.comnih.gov

DFT calculations can be used to determine a variety of properties for this compound and its derivatives. ijaers.comtandfonline.comscispace.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. ijaers.comtandfonline.comscispace.com The energy gap between HOMO and LUMO can indicate the molecule's stability and its potential for charge transfer interactions. ijaers.com

Other important quantum-chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Hardness (η): A measure of the molecule's resistance to deformation of its electron cloud.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electronegativity (χ): The ability of the molecule to attract electrons.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. nih.gov

The molecular electrostatic potential (MEP) is another valuable descriptor that can be calculated using DFT. ijaers.comtandfonline.comscispace.com The MEP map shows the charge distribution on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). ijaers.com For this compound analogs, the MEP can help in understanding their interactions with biological targets.

The table below provides an overview of key chemical descriptors and their significance in the study of this compound analogs.

Descriptor CategoryExample DescriptorsSignificance for this compound Analogs
1D Descriptors Molecular Weight, Atom CountBasic molecular properties for initial characterization.
2D Descriptors Topological Indices, 2D FingerprintsRepresentation of molecular connectivity and structure for QSAR modeling. mdpi.com
3D Descriptors Molecular Surface Area, VolumeUnderstanding steric interactions and fitting into binding pockets.
Quantum-Chemical Descriptors HOMO/LUMO Energies, Chemical Hardness, Electronegativity, MEPDetailed insights into chemical reactivity, stability, and intermolecular interactions. ijaers.comnih.gov

The development and application of these descriptors are crucial for building accurate and predictive computational models that can guide the synthesis and testing of new this compound analogs with improved properties.

Environmental and Industrial Considerations of N Ethylsulfamide in Research

Environmental Pathways and Fate Studies

The environmental fate of any chemical compound is dictated by its susceptibility to various degradation and transformation processes and its mobility within different environmental compartments. For N-ethylsulfamide, research in this area is foundational to predicting its environmental concentration and potential exposure levels.

Research on Degradation and Transformation Processes in Environmental Matrices

Currently, specific studies detailing the degradation and transformation of this compound in environmental matrices such as soil, water, and air are limited in publicly accessible scientific literature. General principles of organic compound degradation suggest that this compound could be subject to both abiotic and biotic processes. Abiotic degradation pathways could include hydrolysis and photolysis. The sulfamide (B24259) group may undergo hydrolysis, particularly under acidic or basic conditions, to form ethylamine (B1201723) and sulfuric acid. Photodegradation in the presence of sunlight, especially in aquatic environments, could also contribute to its transformation.

Biotic degradation would involve microbial action. Microorganisms in soil and water may utilize this compound as a source of carbon, nitrogen, or sulfur, leading to its breakdown. The specific enzymes and metabolic pathways involved in the microbial degradation of this compound have yet to be elucidated. Research into the degradation of structurally similar sulfamide-containing compounds, such as some pesticides, indicates that microbial metabolism can be a significant route of dissipation in the environment. However, direct extrapolation of these findings to this compound requires experimental verification.

Investigation of Environmental Persistence and Mobility

The persistence of this compound is a measure of how long it remains in the environment before being broken down. This is often expressed as a half-life (DT50) in different matrices. Without specific experimental data for this compound, its persistence can only be estimated based on its chemical structure. The presence of the ethyl group and the sulfamide moiety will influence its stability.

Interactive Data Table: Estimated Physicochemical Properties of this compound Relevant to Environmental Fate

PropertyEstimated ValueImplication for Environmental Fate
Molecular Weight124.17 g/mol Influences diffusion and transport.
LogP (estimated)-0.5 to 0.5Suggests moderate water solubility and potential for leaching.
Water Solubility (estimated)HighIndicates potential for transport in aquatic systems.
Vapor Pressure (estimated)LowSuggests it is not likely to be highly volatile.

Ecovigilance and Risk Assessment Methodologies

Ecovigilance for a compound like this compound involves monitoring its presence in the environment and assessing its potential risks to non-target organisms.

Assessment of Potential Ecological Impact

The potential ecological impact of this compound would be evaluated through ecotoxicity studies on a range of representative aquatic and terrestrial organisms. Standardized tests would typically include acute and chronic toxicity assays on algae (e.g., Pseudokirchneriella subcapitata), invertebrates (e.g., Daphnia magna), and fish (e.g., Danio rerio). These studies would determine key toxicological endpoints such as the EC50 (effective concentration affecting 50% of the population) and LC50 (lethal concentration for 50% of the population). To date, such ecotoxicological data for this compound are not widely reported in the literature.

Research on Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (water, food, etc.). The potential for a compound to bioaccumulate is often initially assessed using its octanol-water partition coefficient (LogP or LogKow). A low LogP value, as is estimated for this compound, generally suggests a low potential for bioaccumulation. However, experimental determination of the Bioconcentration Factor (BCF) in aquatic organisms is necessary for a definitive assessment. Research specifically investigating the bioaccumulation of this compound has not yet been published.

Sustainable Synthesis and Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound is an important consideration for minimizing the environmental footprint of its production. Traditional methods for synthesizing sulfamides often involve the use of hazardous reagents and generate significant waste.

Research into greener synthetic routes for sulfamides, in general, has explored several avenues that could be applicable to this compound. These include:

Catalytic Methods: The use of catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. For instance, metal-catalyzed reactions could offer milder reaction conditions and higher atom economy.

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the ethylamine and sulfamide precursors.

Process Intensification: Utilizing technologies like microreactors to improve reaction control, reduce waste, and enhance safety.

While specific green synthesis protocols for this compound are not yet established in the literature, the broader advancements in sulfamide synthesis provide a roadmap for future research and development in this area.

Methodologies for Minimizing Environmental Footprint in Chemical Production

The chemical industry is a significant contributor to global carbon dioxide emissions and other environmental pollutants. researchgate.net Consequently, there is a strong drive towards adopting greener and more sustainable manufacturing practices. For compounds like this compound, minimizing the environmental footprint begins at the synthesis stage.

Green Synthesis Approaches for Sulfonamides

Traditional methods for synthesizing sulfonamides often involve the use of hazardous reagents and organic solvents, generating significant waste. sci-hub.se Research has focused on developing more environmentally benign alternatives. A key strategy is the use of water as a solvent, which is safer and more eco-friendly than many organic solvents. researchgate.netsci-hub.se Several green synthesis methodologies for sulfonamides have been reported, which could be applicable to the production of this compound:

Water-based Synthesis: The reaction of sulfonyl chlorides with amines in water, often at room temperature, has been shown to be an effective and environmentally friendly method for producing sulfonamides. researchgate.netsci-hub.se This approach can eliminate the need for volatile and toxic organic solvents.

Catalyst-free and Solvent-free Reactions: Some studies have demonstrated the synthesis of sulfamides under solvent-free and catalyst-free conditions, for instance, using ultrasound irradiation to drive the reaction between amines and sulfuryl chloride. tandfonline.com This method offers high yields in shorter reaction times and reduces waste generation. tandfonline.com

Atom Economy: Green chemistry principles emphasize maximizing the incorporation of all materials used in the process into the final product. thieme-connect.com Synthesis routes with high atom economy are preferred as they generate fewer byproducts. thieme-connect.com

The following table summarizes some green synthesis approaches for sulfonamides that could be adapted for this compound production:

MethodologyKey FeaturesPotential Environmental Benefits
Aqueous Synthesis Uses water as the reaction solvent.Reduces use of volatile organic compounds (VOCs), lowers toxicity, and simplifies product isolation. researchgate.netsci-hub.se
Ultrasound-assisted Synthesis Employs ultrasonic irradiation to promote the reaction without solvents or catalysts.Increases reaction rates, improves yields, and minimizes energy consumption and waste. tandfonline.com
Nanocatalysis Utilizes recyclable, magnetically separable nanocatalysts.Facilitates catalyst recovery and reuse, reducing waste and cost. nih.gov
Mechanochemical Synthesis Involves grinding solid reactants together, often without a solvent.Eliminates the need for solvents and can lead to higher yields and shorter reaction times. thieme-connect.com

Life Cycle Assessment and Carbon Footprint

A comprehensive approach to minimizing environmental impact involves conducting a Life Cycle Assessment (LCA) for the chemical production process. researchgate.netfrontiersin.org An LCA evaluates the environmental impacts associated with all stages of a product's life, from raw material extraction through to processing, manufacturing, use, and disposal. researchgate.net For this compound, this would involve assessing the carbon footprint of its synthesis, including direct emissions from the manufacturing process and indirect emissions from the energy consumed. researchgate.net

Research on Waste Management and Recycling Strategies for Related Industrial Applications

The industrial applications of sulfonamide-related compounds, such as in pharmaceuticals, plastics, and agriculture, generate waste streams that require careful management. guidechem.comchemotechnique.se While specific waste management protocols for this compound are not widely documented, practices for similar chemicals provide relevant insights.

Waste Streams in Chemical Manufacturing

The production of specialty chemicals can generate various forms of waste, including:

Liquid Waste: Aqueous and organic solvent streams containing unreacted starting materials, byproducts, and residual product. nih.gov

Solid Waste: Filter cakes, distillation residues, and off-specification products. epa.gov

Gaseous Emissions: Volatile organic compounds and other airborne pollutants. nih.gov

For instance, the synthesis of N-Ethyl-p-toluenesulfonamide, a related compound used as a plasticizer, involves the reaction of p-toluenesulfonyl chloride with ethylamine, which can result in waste streams containing these reactants and the final product. ontosight.ai

Waste Treatment and Disposal

Common waste management practices in the pharmaceutical and chemical industries include:

Incineration: High-temperature combustion can be used to destroy hazardous organic waste. nih.gov

Landfilling: Secure landfills are used for the disposal of solid waste, though this is a less preferred option due to the potential for soil and groundwater contamination. epa.gov

Wastewater Treatment: Biological and chemical treatment processes are employed to remove contaminants from industrial wastewater before discharge. nih.gov

The following table outlines common waste treatment methods in the chemical industry:

Waste TypeTreatment MethodDescription
Liquid Organic Waste IncinerationHigh-temperature destruction of hazardous compounds. nih.gov
Aqueous Waste Wastewater TreatmentBiological and/or chemical processes to remove contaminants. nih.gov
Solid Residues Secure LandfillDisposal in engineered landfills to prevent environmental contamination. epa.gov
Gaseous Emissions Thermal OxidizersHigh-temperature oxidation to convert pollutants into less harmful substances like carbon dioxide and water. nih.gov

Recycling and Recovery Strategies

The principles of a circular economy are driving research into recycling and recovery options for chemical waste. While direct recycling of this compound from waste streams is not a well-established process, several strategies could be explored based on research in related areas:

Solvent Recovery: Distillation and other separation techniques can be used to recover and reuse solvents from the manufacturing process, reducing both waste and raw material costs.

Catalyst Recycling: As mentioned, the use of recoverable and reusable catalysts is a key aspect of green chemistry that minimizes waste. nih.gov

Chemical Recycling of Plastics: N-Ethyl-p-toluenesulfonamide is used as a plasticizer in polymers like polyamides. chemotechnique.sehaihangchem.com Research into the chemical recycling of such plastics, through processes like depolymerization, aims to break down the polymer into its constituent monomers, which can then be purified and used to produce new plastics. lbl.govcefic.org This could potentially offer a route for recovering additives like plasticizers, although this is a complex and developing area of research.

Waste as a Resource: In some instances, a byproduct or waste stream from one process can be a valuable raw material for another. epa.gov For example, p-toluene sulfonamide was once a residue from saccharin (B28170) production and is now a useful material in the plastics industry. epa.gov

Research into the environmental fate of related compounds like sulfonylurea herbicides highlights the importance of effective waste management. researchgate.net These compounds can persist in the environment and their removal from soil and water is a significant challenge. researchgate.netuel.br This underscores the need for proactive waste minimization and management strategies for all specialty chemicals, including this compound.

Future Research Directions and Challenges in N Ethylsulfamide Chemistry

Addressing Identified Research Gaps and Unexplored Areas

A primary focus for future research will be the systematic exploration of the vast chemical space surrounding the N-ethylsulfamide core. While certain derivatives have been synthesized and evaluated, a comprehensive understanding of structure-activity relationships (SAR) is still lacking. Key research gaps include:

Systematic SAR Studies: There is a need for the synthesis and biological evaluation of a wider array of this compound derivatives. This includes systematic modifications of substituents on both the ethyl and sulfonyl groups to delineate their impact on biological activity.

Exploration of Diverse Scaffolds: Research has largely concentrated on specific aromatic and heterocyclic substitutions. Future work should venture into more diverse and complex molecular architectures incorporating the this compound moiety to uncover novel biological activities.

Understanding Mechanisms of Action: For many reported activities of this compound derivatives, the precise molecular mechanisms remain elusive. Future studies should employ advanced biochemical and cellular assays to identify specific protein targets and signaling pathways. ontosight.ai

Stereochemistry and Activity: The influence of stereochemistry on the biological profile of chiral this compound derivatives is an underexplored area. A detailed investigation into the pharmacological properties of individual enantiomers is warranted.

Identification of Novel Applications and Therapeutic Opportunities

The inherent chemical properties of the sulfamide (B24259) group suggest that this compound derivatives could have a broad range of applications beyond their currently known activities.

Anticonvulsant Agents: Building on the discovery of potent anticonvulsant sulfamide derivatives, further optimization of the this compound scaffold could lead to next-generation antiepileptic drugs with improved efficacy and safety profiles. nih.gov Research indicates that these compounds may act as "neurostabilizers" with potential applications in treating neuropathic pain, bipolar disorder, and migraine. nih.gov

Enzyme Inhibition: The sulfamide moiety is a known pharmacophore for enzyme inhibition, particularly for carbonic anhydrases. bohrium.com Future research could explore the potential of this compound derivatives as inhibitors of other enzyme classes implicated in various diseases. The development of selective inhibitors for specific enzyme isoforms remains a significant challenge and a key area for future investigation.

Antimicrobial and Antiviral Agents: The sulfonamide group is a well-established feature in antibacterial drugs. solubilityofthings.com The investigation of this compound derivatives for their efficacy against a broad spectrum of pathogens, including drug-resistant strains, is a promising avenue. ontosight.ai Some derivatives have shown potential as HIV-1 protease inhibitors. google.com

Oncology: The role of hypoxia-inducible factors (HIFs) and associated enzymes like carbonic anhydrase IX in cancer progression opens up opportunities for this compound-based therapeutics. nih.gov Targeting tumor metabolism and the tumor microenvironment are emerging strategies where these compounds could prove valuable.

Plant Biology: Recent studies have identified sulfonamides as compounds that can prime the plant immune system, leading to increased disease resistance. nih.gov Exploring the potential of N-ethylsulfamides in agriculture as a novel class of plant protectants is a new and exciting research direction.

Development of Advanced Methodologies for Characterization and Analysis

To support the synthesis and biological evaluation of novel this compound derivatives, the development of robust and sensitive analytical techniques is crucial.

Chromatographic and Spectroscopic Methods: While standard techniques like HPLC, GC, and NMR are routinely used, there is a need for the development of more sophisticated methods for the separation of closely related derivatives and stereoisomers. gamanamspmvv.iniosrphr.org The use of hyphenated techniques such as LC-MS/MS will be essential for the detailed characterization and quantification of these compounds in complex biological matrices. gamanamspmvv.in

High-Resolution Mass Spectrometry: Advances in high-resolution mass spectrometry can aid in the precise identification and structural elucidation of novel this compound compounds and their metabolites. americanpharmaceuticalreview.com

Computational Modeling: In silico methods, including molecular docking and quantum chemical calculations, can provide valuable insights into the binding modes of this compound derivatives with their biological targets and help in predicting their physicochemical properties. ontosight.aimdpi.com These computational approaches can guide the rational design of more potent and selective compounds.

Fostering Interdisciplinary Collaborations and Translational Research Initiatives

The successful translation of promising this compound derivatives from the laboratory to clinical applications requires a collaborative effort across multiple scientific disciplines.

Academia-Industry Partnerships: Bridging the gap between academic research and industrial drug development is essential. researchgate.net Collaborative projects can leverage the synthetic and mechanistic expertise of academic labs with the drug development and clinical trial capabilities of pharmaceutical companies.

Translational Research Platforms: The establishment of translational research platforms focused on sulfamide chemistry could streamline the process of drug discovery. tandfonline.com These platforms would integrate target identification, lead optimization, preclinical testing, and clinical development.

Open Science Initiatives: Sharing data and research findings through open access publications and databases can accelerate progress in the field by avoiding duplication of effort and fostering a more collaborative research environment.

By addressing these research gaps, exploring new applications, advancing analytical techniques, and fostering collaboration, the scientific community can unlock the full potential of this compound chemistry in the years to come.

Q & A

Q. How can computational models improve the reproducibility of this compound research?

  • Methodological Answer : Share code/scripts (e.g., Gaussian input files) and validate force fields in molecular dynamics simulations. Use platforms like GitHub for version control. Cross-check predictions with experimental data (e.g., docking scores vs. IC₅₀ values) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.